Cas no 62416-01-7 (1-azido-2-chloro-4-nitrobenzene)
1-azido-2-chloro-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-azido-2-chloro-4-nitrobenzene
- AKOS019149794
- EN300-279727
- Benzene, 1-azido-2-chloro-4-nitro-
- 62416-01-7
- DTXSID60455390
-
- MDL: MFCD23938376
- Inchi: 1S/C6H3ClN4O2/c7-5-3-4(11(12)13)1-2-6(5)9-10-8/h1-3H
- InChI Key: NPPLLASVCMBMAM-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)[N+](=O)[O-])N=[N+]=[N-]
Computed Properties
- Exact Mass: 197.9944530Da
- Monoisotopic Mass: 197.9944530Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 60.2Ų
1-azido-2-chloro-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-279727-0.05g |
1-azido-2-chloro-4-nitrobenzene |
62416-01-7 | 95.0% | 0.05g |
$135.0 | 2025-03-19 | |
| Enamine | EN300-279727-0.1g |
1-azido-2-chloro-4-nitrobenzene |
62416-01-7 | 95.0% | 0.1g |
$202.0 | 2025-03-19 | |
| Enamine | EN300-279727-0.25g |
1-azido-2-chloro-4-nitrobenzene |
62416-01-7 | 95.0% | 0.25g |
$289.0 | 2025-03-19 | |
| Enamine | EN300-279727-0.5g |
1-azido-2-chloro-4-nitrobenzene |
62416-01-7 | 95.0% | 0.5g |
$480.0 | 2025-03-19 | |
| Enamine | EN300-279727-1.0g |
1-azido-2-chloro-4-nitrobenzene |
62416-01-7 | 95.0% | 1.0g |
$614.0 | 2025-03-19 | |
| Enamine | EN300-279727-2.5g |
1-azido-2-chloro-4-nitrobenzene |
62416-01-7 | 95.0% | 2.5g |
$1202.0 | 2025-03-19 | |
| Enamine | EN300-279727-5.0g |
1-azido-2-chloro-4-nitrobenzene |
62416-01-7 | 95.0% | 5.0g |
$1779.0 | 2025-03-19 | |
| Enamine | EN300-279727-10.0g |
1-azido-2-chloro-4-nitrobenzene |
62416-01-7 | 95.0% | 10.0g |
$2638.0 | 2025-03-19 | |
| Enamine | EN300-279727-1g |
1-azido-2-chloro-4-nitrobenzene |
62416-01-7 | 95% | 1g |
$614.0 | 2023-09-09 | |
| Enamine | EN300-279727-5g |
1-azido-2-chloro-4-nitrobenzene |
62416-01-7 | 95% | 5g |
$1779.0 | 2023-09-09 |
1-azido-2-chloro-4-nitrobenzene Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 1-azido-2-chloro-4-nitrobenzene
1-Azido-2-Chloro-4-Nitrobenzene: A Comprehensive Overview
1-Azido-2-chloro-4-nitrobenzene (CAS No. 62416-01-7) is a highly functionalized aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by the presence of three distinct substituents: an azide group (-N3) at the 1-position, a chlorine atom at the 2-position, and a nitro group (-NO2) at the 4-position. The combination of these groups imparts unique chemical properties, making it a versatile building block for various applications.
The synthesis of 1-azido-2-chloro-4-nitrobenzene typically involves multi-step reactions, often starting from chlorobenzene derivatives. Recent advancements in synthetic methodologies have focused on improving yield and selectivity, leveraging catalytic systems and green chemistry principles. For instance, researchers have explored the use of transition metal catalysts to facilitate the substitution reactions required for azide incorporation. These studies highlight the importance of optimizing reaction conditions to achieve high-purity products, which are critical for downstream applications.
One of the most promising applications of 1-azido-2-chloro-4-nitrobenzene lies in its use as a precursor for azide-based materials. The azide group is known for its reactivity in click chemistry reactions, particularly the Huisgen cycloaddition, which enables the formation of stable triazole linkages. This property has been exploited in the development of novel materials with tailored mechanical and electronic properties. For example, recent studies have demonstrated the potential of this compound in creating stimuli-responsive polymers and advanced drug delivery systems.
In pharmacology, 1-azido-2-chloro-4-nitrobenzene serves as a valuable intermediate in drug design. The nitro group provides electron-withdrawing effects that can modulate the biological activity of molecules. Researchers have utilized this compound to synthesize potential anti-cancer agents by incorporating it into heterocyclic frameworks. These efforts are supported by computational studies that predict binding affinities and pharmacokinetic profiles, underscoring its role in modern drug discovery pipelines.
The electronic properties of 1-azido-2-chloro-4-nitrobenzene also make it an attractive candidate for applications in optoelectronics. The presence of electron-withdrawing groups enhances conjugation within the aromatic ring, leading to improved charge transport characteristics. Recent research has focused on integrating this compound into organic semiconductors for use in flexible electronics and photovoltaic devices. Such advancements highlight its potential in contributing to next-generation electronic materials.
From a safety standpoint, handling 1-azido-2-chloro-4-nitrobenzene requires adherence to standard laboratory protocols due to its reactive nature. Proper ventilation and personal protective equipment are essential during synthesis and manipulation to minimize exposure risks. Despite these precautions, its benefits in various scientific domains continue to drive interest among researchers worldwide.
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